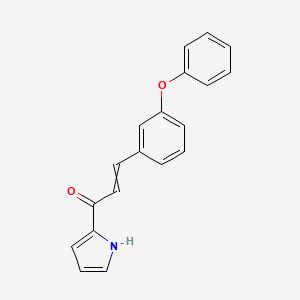
2-(3-Phenoxycinnamoyl)pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Phenoxycinnamoyl)pyrrole is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenoxycinnamoyl)pyrrole typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-phenoxybenzaldehyde and 1-(1H-pyrrol-2-yl)ethanone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Phenoxycinnamoyl)pyrrole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, quinones, or other oxidized derivatives.
Reduction: Alcohols or alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Phenoxycinnamoyl)pyrrole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer effects.
Wirkmechanismus
The mechanism of action of 2-(3-Phenoxycinnamoyl)pyrrole is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Its anticancer effects may involve the induction of apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-methoxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one
- 3-(3,4-dimethoxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one
- 3-(3-phenoxyphenyl)-1-(1H-indol-2-yl)prop-2-en-1-one
Uniqueness
2-(3-Phenoxycinnamoyl)pyrrole is unique due to the presence of both phenoxy and pyrrole moieties, which contribute to its distinct chemical and biological properties
Eigenschaften
Molekularformel |
C19H15NO2 |
|---|---|
Molekulargewicht |
289.3 g/mol |
IUPAC-Name |
3-(3-phenoxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C19H15NO2/c21-19(18-10-5-13-20-18)12-11-15-6-4-9-17(14-15)22-16-7-2-1-3-8-16/h1-14,20H |
InChI-Schlüssel |
AEWGXBKVOLFPNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=CC(=O)C3=CC=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


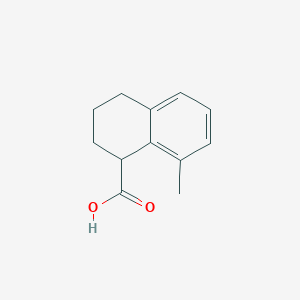
![methyl-(5-methyl-1H-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B8568953.png)
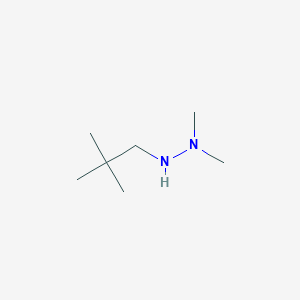
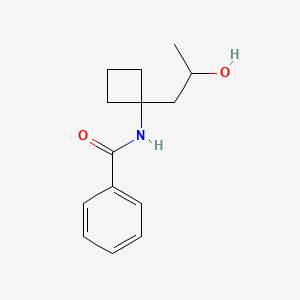
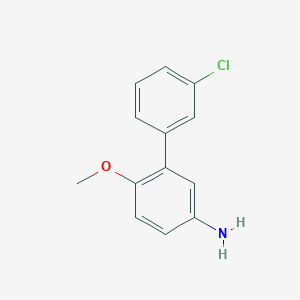
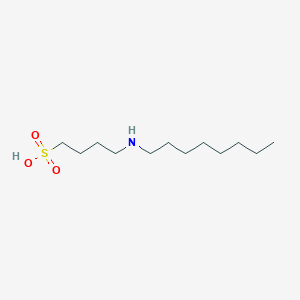
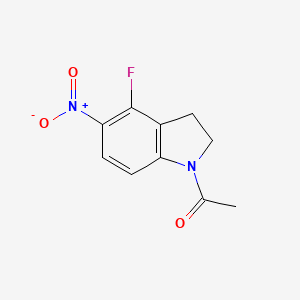
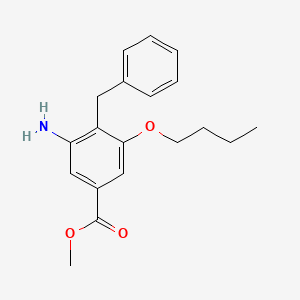
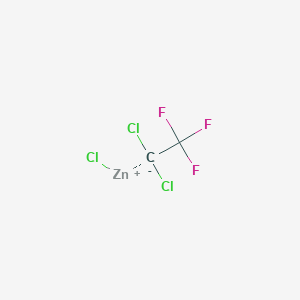
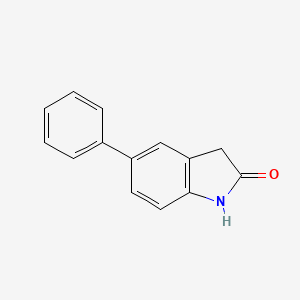
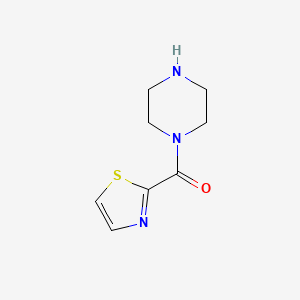
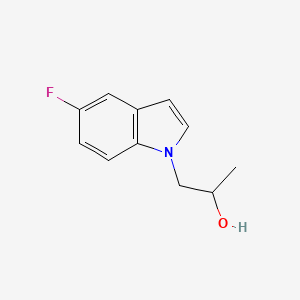
![6-[4-(2-Hydroxybenzoylamino)benzoylamino]hexanoic acid](/img/structure/B8569027.png)
![Propanedioic acid, [(2-chlorophenyl)methylene]-, diethyl ester](/img/structure/B8569034.png)
